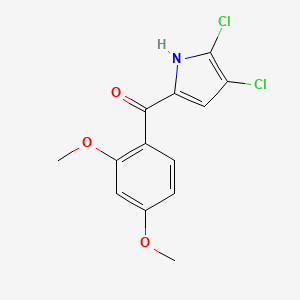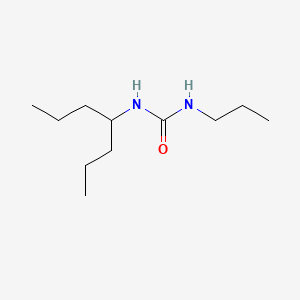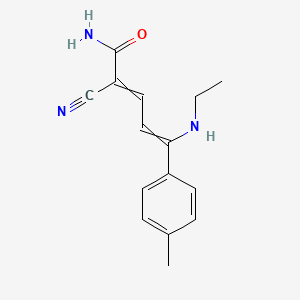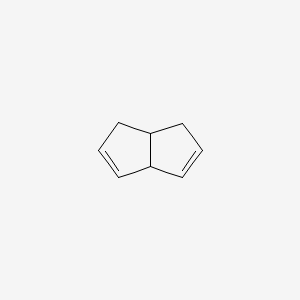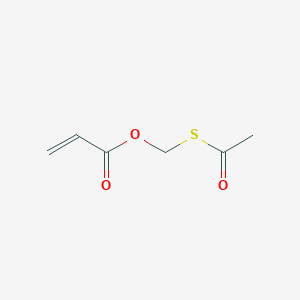
(Acetylsulfanyl)methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetylsulfanyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetylsulfanyl group attached to a methyl prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylsulfanyl)methyl prop-2-enoate typically involves the esterification of (acetylsulfanyl)methanol with prop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the production and minimize the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol, (acetylsulfanyl)methanol, under mild reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles such as amines or alcohols can replace the ester group to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: (Acetylsulfanyl)methanol.
Substitution: Amides or alternative esters.
Wissenschaftliche Forschungsanwendungen
(Acetylsulfanyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (Acetylsulfanyl)methyl prop-2-enoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the release of (acetylsulfanyl)methanol and prop-2-enoic acid. The sulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Methyl prop-2-enoate: Lacks the acetylsulfanyl group, making it less reactive in redox reactions.
(Acetylsulfanyl)methanol: Contains the sulfanyl group but lacks the ester functionality, limiting its applications in esterification reactions.
Prop-2-enoic acid: The parent acid of the ester, used in various polymerization reactions.
Uniqueness: (Acetylsulfanyl)methyl prop-2-enoate is unique due to the presence of both the acetylsulfanyl and ester functionalities, allowing it to participate in a diverse range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
51930-30-4 |
|---|---|
Molekularformel |
C6H8O3S |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
acetylsulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C6H8O3S/c1-3-6(8)9-4-10-5(2)7/h3H,1,4H2,2H3 |
InChI-Schlüssel |
CRODUQSWNUPWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
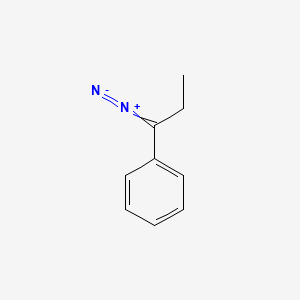
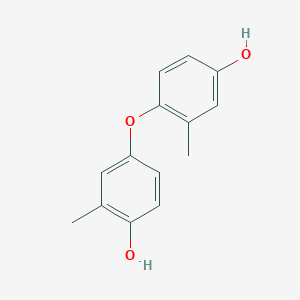

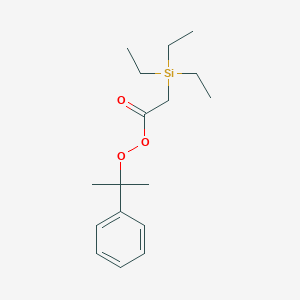
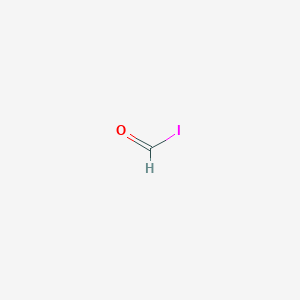
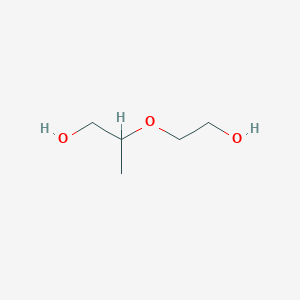
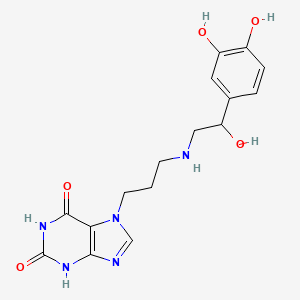
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
